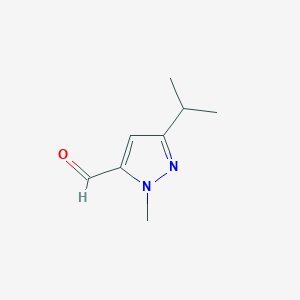

3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde

Description

Properties

IUPAC Name |

2-methyl-5-propan-2-ylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)8-4-7(5-11)10(3)9-8/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWYQMULIIWETC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=C1)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520227-46-6 | |

| Record name | 1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the reaction of pyrazole derivatives with aldehydes under controlled conditions. One common method includes the use of hydrazine derivatives and α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of palladium-catalyzed coupling reactions is a notable method, providing an efficient route to synthesize pyrazole derivatives .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often facilitated by halogenating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Halogenating Agents: N-bromosuccinimide, iodine.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The aldehyde group plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde and analogous pyrazole derivatives:

Key Comparative Analysis

Reactivity: The aldehyde group in this compound enables nucleophilic additions (e.g., formation of Schiff bases), unlike esters (e.g., Methyl 1H-pyrazole-3-carboxylate) or carboxylic acids (e.g., compound in ), which undergo hydrolysis or deprotonation.

Steric and Electronic Effects: The isopropyl group at position 3 in the target compound introduces steric hindrance, which may slow down reactions at the aldehyde site compared to smaller substituents (e.g., 1-Methyl-1H-pyrazole-4-carbaldehyde ). The ethyl(isopropyl)amino group in adds basicity and bulk, altering solubility and interaction with biological targets.

Physical Properties :

- Higher molar mass compounds (e.g., ) generally exhibit lower volatility and higher melting points.

- The pyridine ring in and increases aromatic character and polar surface area, affecting solubility and crystallinity.

Applications :

- Aldehydes (target compound, ) are preferred for dynamic covalent chemistry, whereas esters () and carboxylic acids () are used in prodrug formulations or metal coordination.

Biological Activity

3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring with an aldehyde functional group at the fifth position, which contributes to its reactivity and biological activity. The presence of isopropyl and methyl groups modifies its physical and chemical properties, enhancing its potential as a bioactive molecule.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been investigated against various bacterial and fungal strains, showing effectiveness comparable to established antimicrobial agents. The mechanism of action is believed to involve the inhibition of specific enzymes critical for microbial survival.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties . Studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This makes it a candidate for further development in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The aldehyde group allows for covalent bonding with nucleophilic sites on target enzymes, leading to inhibition of their activity.

- Receptor Modulation : Potential interactions with receptors involved in inflammatory responses have been noted, suggesting a role in modulating signaling pathways.

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | Inhibition of microbial enzymes |

| Anti-inflammatory | Modulates cytokine production | Inhibition of COX and other pro-inflammatory mediators |

| Enzyme Inhibition | Specific enzyme targets | Covalent bonding with nucleophilic sites |

Case Study 1: Antimicrobial Activity

A study conducted by BenchChem investigated the antimicrobial effects of this compound against several strains of bacteria. The results indicated that the compound exhibited significant inhibition zones compared to control agents, supporting its potential as a novel antimicrobial agent .

Case Study 2: Anti-inflammatory Properties

In another study focused on anti-inflammatory effects, the compound was tested in vitro on human cell lines exposed to inflammatory stimuli. The results demonstrated a marked reduction in the production of pro-inflammatory cytokines, suggesting that this compound could be developed into a therapeutic agent for conditions like arthritis .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Isopropyl-1-methyl-1H-pyrazole-4-carbaldehyde | Aldehyde at position 4; different reactivity | |

| 4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde | Contains iodine; enhances biological activity | |

| 3-Isopropyl-1-methyl-1H-pyrazole | Lacks aldehyde functionality; reduced reactivity |

Q & A

Basic: What synthetic methodologies are commonly employed for 3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via nucleophilic substitution or Vilsmeier-Haack formylation. For example:

- Nucleophilic substitution : Reacting 5-chloro-3-methylpyrazole derivatives with isopropyl groups under basic conditions (e.g., K₂CO₃) to introduce substituents .

- Vilsmeier-Haack reaction : Using POCl₃ and DMF to introduce the aldehyde group at the 4-position of the pyrazole ring, with yields optimized by controlling reaction time (2–3 hours) and temperature (reflux conditions) .

- Optimization : Adjusting solvent polarity (e.g., dichloroethane for better aldehyde formation) and stoichiometric ratios (1:1.2 for pyrazole:POCl₃) can enhance yields up to 60–70% .

Basic: How is the structural identity of this compound confirmed in academic research?

Answer:

A multi-technique approach is used:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aldehyde proton at δ 9.88 ppm, isopropyl methyl groups at δ 0.98–1.77 ppm) and IR for carbonyl stretching (~1683 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction to resolve bond lengths and angles (e.g., C=O bond ~1.21 Å) .

- Elemental analysis : Confirming empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .

Basic: What impurities are commonly observed during synthesis, and how are they identified?

Answer:

- By-products : Unreacted starting materials (e.g., 5-chloropyrazole derivatives) or over-alkylated products .

- Detection : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities. For example, ethyl ester by-products may form if ethanol is used as a solvent .

- Mitigation : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Advanced: How can the aldehyde group’s reactivity be exploited to synthesize fused heterocyclic systems?

Answer:

The aldehyde group undergoes:

- Condensation reactions : With hydrazines to form pyrazolo[3,4-c]pyrazoles under reflux in ethanol/acetic acid .

- Cycloadditions : As a dienophile in Diels-Alder reactions to construct six-membered rings (e.g., thieno[2,3-c]pyrazoles) .

- Schiff base formation : Reacting with amines to create imine-linked pharmacophores for metal coordination studies .

Advanced: How to resolve discrepancies in reported synthetic yields for analogous pyrazole carbaldehydes?

Answer:

- Variable factors : Reaction scale (e.g., micromolar vs. molar), solvent purity, and catalyst activity (e.g., K₂CO₃ vs. Cs₂CO₃) .

- Systematic analysis : Design of Experiments (DoE) to isolate critical parameters (e.g., temperature, time). For instance, increasing POCl₃ equivalents from 1.2 to 1.5 improves formylation efficiency .

- Reproducibility : Cross-validate results using alternative methods (e.g., microwave-assisted synthesis to reduce side reactions) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy (limited toxicological data available) .

- Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to evaluate its potential as a medicinal chemistry building block?

Answer:

- Bioisosterism : Replace trifluoromethyl groups with isopropyl to modulate lipophilicity (logP ~2.5) .

- SAR studies : Synthesize analogs (e.g., ester or amide derivatives) and screen for kinase inhibition or antibacterial activity .

- Docking studies : Use AutoDock Vina to predict binding affinity to targets like COX-2 or mGluR5 .

Advanced: What strategies improve the compound’s stability during storage?

Answer:

- Temperature control : Store at –20°C under inert gas (argon) to prevent aldehyde oxidation .

- Desiccants : Use silica gel to minimize hydrolysis in humid environments.

- Light protection : Amber vials to avoid photodegradation (λ < 400 nm) .

Advanced: How can computational modeling predict its reactivity in novel reactions?

Answer:

- DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis set to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .

- MD simulations : GROMACS to study solvation effects in polar aprotic solvents (e.g., DMF) .

Advanced: What challenges arise when scaling synthesis from lab to pilot scale?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.